3-hydroxy-5-iodo-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Overview
Description
3-hydroxy-5-iodo-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has been subject to extensive scientific research due to its potential medical applications. This compound is commonly referred to as HII-5 and is known to have diverse biological activities, including anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial properties.
Scientific Research Applications
Synthesis Methods
- Three-Component Synthesis : A method for synthesizing 3-(1,3,4-oxadiazol-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-ones, involving a mixture of N-isocyaniminotriphenylphosphorane, an isatin, and a carboxylic acid, has been developed. This process yields excellent results under mild conditions (Adib et al., 2010).
Biological Activities
Antioxidant Activity : New 1,3-dihydro-3-hydroxy-3-(2-phenyl-2-oxoethyl)-2H-indol-2-ones have been synthesized and demonstrated moderate to good antioxidant activities. These activities are comparable to ascorbic acid, indicating potential applications in pharmacology (Gupta et al., 2012).
Antimicrobial Activity : Certain derivatives of 1,3-dihydro-3-hydroxy-3-(2-hydroxyimino-2-(substituted phenyl)ethyl)-2H-indol-2-ones exhibit significant antimicrobial activity against a range of microorganisms. This suggests potential use in developing new antimicrobial agents (El-Gendy & Ahmedy, 2000).
Anti-HIV-1 Activity : A study on 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one analogs shows promising results against HIV-1. Specific compounds demonstrated potency against the HIV-1 RT enzyme and the virus itself in low micromolar to nanomolar concentrations (Chander et al., 2018).
Structural and Chemical Studies
Molecular Structure Analysis : The crystal and molecular structure of similar compounds, such as 1,3-dihydro-1-hydroxy-3-oxo-1,2-benziodoxole, has been determined, providing insights into the structural characteristics of these compounds (Shefter & Wolf, 1965).
- has shown significant developments in understanding the behavior of such compounds in water. This knowledge can be applied to similar compounds like 3-hydroxy-5-iodo-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one (Nemykin et al., 2009).
properties
IUPAC Name |
3-hydroxy-5-iodo-3-phenacyl-1H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12INO3/c17-11-6-7-13-12(8-11)16(21,15(20)18-13)9-14(19)10-4-2-1-3-5-10/h1-8,21H,9H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHVCHJIMUFWTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)I)NC2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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